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  • Product: 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one

Core Science & Biosynthesis

Foundational

1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one: Physicochemical Profiling, Synthetic Methodologies, and Applications in Advanced Drug Discovery

Executive Summary In the landscape of modern organic synthesis and drug discovery, highly functionalized bicyclic epoxides serve as critical architectural building blocks. 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, highly functionalized bicyclic epoxides serve as critical architectural building blocks. 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (CAS: 184481-10-5) is a prime example of such a scaffold. Featuring a highly reactive epoxide ring fused to a cyclohexanone core with a quaternary bridgehead methyl group, this compound provides a stereochemically rich foundation for the synthesis of complex sesquiterpenoids and next-generation pharmaceutical agents.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol for its preparation, and explores its strategic utility in overcoming metabolic liabilities in clinical drug candidates.

Structural Identity & Physicochemical Profiling

Understanding the physical properties of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one is essential for optimizing downstream reactions, particularly in biphasic systems or transition-metal-catalyzed ring openings.

Quantitative Data Summary

Data aggregated from standard chemical specifications 1.

PropertyValueAnalytical Method / Rationale
Molecular Formula C₇H₁₀O₂Elemental Analysis
Molecular Weight 126.15 g/mol Computed
Exact Mass 126.0681 g/mol High-Resolution Mass Spectrometry (HRMS)
Boiling Point 80 °CVacuum Distillation @ 32 Torr
LogP 0.624Predictive Partition Coefficient Modeling
Fraction sp³ (Fsp³) 0.857Structural Analysis (6 of 7 carbons are sp³)
Appearance Colorless to light yellow oilVisual Inspection
Causality of Solubility and Reactivity

The solubility profile of this compound is dictated by the balance between its hydrocarbon bulk and its two hydrogen-bond acceptors (the epoxide oxygen and the ketone carbonyl). With a LogP of ~0.62 , the molecule is moderately lipophilic, ensuring excellent solubility in standard organic solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and dimethyl sulfoxide (DMSO).

Crucially, its high Fsp³ fraction (0.857) makes it highly attractive for modern drug discovery. Molecules with higher Fsp³ character generally exhibit better solubility, lower toxicity, and higher clinical success rates compared to flat, sp²-heavy aromatic compounds.

Mechanistic Causality of Epoxidation

The synthesis of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one is typically achieved via the epoxidation of 3-methylcyclohex-3-en-1-one using meta-chloroperoxybenzoic acid (m-CPBA).

Mechanistic Rationale: m-CPBA acts as an electrophilic oxidant. The presence of the methyl group on the precursor's C=C double bond exerts an electron-donating inductive effect, significantly increasing the localized electron density of the alkene. This makes the double bond highly susceptible to electrophilic attack by the peroxy oxygen of m-CPBA. The reaction proceeds via a concerted spiro transition state, ensuring stereospecific oxygen transfer while avoiding the over-oxidation (Baeyer-Villiger oxidation) of the C3 ketone, provided strict temperature control (0 °C) is maintained 2.

Mechanism A 3-Methylcyclohex-3-en-1-one (Electron-Rich Alkene) B Electrophilic Attack (m-CPBA Peroxy Oxygen) A->B Inductive Effect C Spiro Transition State (Concerted Transfer) B->C Stereoselective D 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (Target Epoxide) C->D m-CBA Elimination

Caption: Mechanistic pathway of m-CPBA epoxidation to form the bicyclic target epoxide.

Self-Validating Experimental Protocol

To ensure reproducibility and safety, the following step-by-step methodology is designed as a self-validating system . Each phase of the workflow includes a built-in empirical check to confirm success before proceeding to the next step.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve m-CPBA (1.3 equivalents, 50−60% purity) in anhydrous CH₂Cl₂ under an inert argon atmosphere. Cool the flask to exactly 0 °C using an ice-water bath.

  • Precursor Addition: Add a solution of 3-methylcyclohex-3-en-1-one (1.0 eq) in dry CH₂Cl₂ dropwise via a cannula. Causality: Slow addition prevents exothermic spikes that could trigger unintended Baeyer-Villiger oxidation of the ketone.

  • Reaction Execution & Validation: Stir the mixture at 0 °C for 2.5 hours.

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC). The complete disappearance of the UV-active enone precursor validates 100% conversion.

  • Peroxide Quenching: Slowly add saturated aqueous Na₂S₂O₃ (50 mL) to the mixture.

    • Self-Validation Check: Test the organic layer with starch-iodide paper. A negative result (no blue/black color) confirms the total destruction of explosive unreacted peroxides, ensuring safe downstream concentration.

  • Extraction & Washing: Separate the layers. Extract the aqueous phase with CH₂Cl₂ (2 × 100 mL). Wash the combined organic layers with saturated aqueous NaHCO₃.

    • Self-Validation Check: Ensure the pH of the final aqueous wash is >7. This guarantees the complete deprotonation and removal of the meta-chlorobenzoic acid byproduct.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation.

    • Self-Validation Check: A steady distillation head temperature of 80 °C at 32 Torr validates the isolation of the pure epoxide (typical yield: ~94%).

Workflow Step1 1. Reagent Prep & Addition m-CPBA in CH2Cl2 @ 0 °C (Dropwise) Step2 2. Epoxidation Reaction Stir 2.5h @ 0 °C (TLC Conversion Check) Step1->Step2 Step3 3. Reaction Quenching Na2S2O3 (Starch-Iodide Safety Check) Step2->Step3 Step4 4. Extraction & Washing NaHCO3 Wash (pH > 7 Purity Check) Step3->Step4 Step5 5. Final Purification Vacuum Distillation (Steady Temp Check) Step4->Step5

Caption: Self-validating experimental workflow for the synthesis and purification of the epoxide.

Strategic Applications in Therapeutics and Total Synthesis

The unique topology of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one makes it a highly sought-after intermediate in two primary domains:

A. Development of TRPV4 Antagonists

Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel implicated in pulmonary edema, pain, and respiratory diseases. Early clinical candidates targeting TRPV4 (such as GSK2798745) suffered from poor safety margins and high metabolic liability, specifically rapid degradation by hepatic CYP3A4 enzymes.

Recent patent literature highlights the use of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one to synthesize next-generation TRPV4 antagonists 3. Regioselective nucleophilic ring-opening of the epoxide yields a tertiary alcohol with a quaternary methyl stereocenter. This specific steric bulk acts as a metabolic shield, blocking CYP-mediated oxidation while locking the cyclohexane ring into the precise bioactive chair conformation required for potent TRPV4 receptor binding.

B. Biomimetic Total Synthesis of Sesquiterpenoids

In natural product synthesis, the compound is utilized as a stereocenter-defining intermediate. For example, in the concise total synthesis of the sesquiterpenoid (−)-Homalomenol A, the epoxide undergoes targeted stereoselective conjugate addition and subsequent ring-opening protocols to rapidly assemble the complex bicyclo[4.3.0]nonane framework found in nature 2.

References

  • Title: Concise Total Syntheses of the Sesquiterpenoids (−)-Homalomenol A and (−)-Homalomenol B Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: US20240287055A1 - Therapeutic compounds and methods Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Ring-Opening Reactions of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (Synonym: 3,4-epoxy-3-methylcyclohexan-1-one) CAS Number: 184481-10-5 Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (Synonym: 3,4-epoxy-3-methylcyclohexan-1-one) CAS Number: 184481-10-5

Executive Summary

The functionalization of complex cyclic scaffolds is a cornerstone of modern drug discovery and natural product synthesis. 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one is a highly versatile β,γ -epoxy ketone building block. Its commercial availability through suppliers such as 1[1] and 2[2] has accelerated its use in generating highly functionalized cyclohexyl systems.

This application note provides a deep dive into the divergent, regioselective ring-opening pathways of this epoxide. By manipulating the reaction environment (steric vs. electronic control), chemists can precisely dictate the site of nucleophilic attack, enabling the synthesis of critical intermediates for both pharmaceutical agents (e.g., TRPV4 antagonists) and complex sesquiterpenoids.

Expertise & Experience: The Causality of Regioselectivity

To master the ring-opening of 1-methyl-7-oxabicyclo[4.1.0]heptan-3-one, one must understand the inherent asymmetry of its epoxide ring:

  • Position C1 is a fully substituted, tertiary carbon bearing a methyl group.

  • Position C6 is a less sterically hindered, secondary carbon.

The regiochemical outcome is dictated by a strict dichotomy between steric and electronic control:

Steric Control (Basic/Neutral Conditions): When treated with nucleophiles (e.g., amines, thiolates, or organocuprates) in the absence of strong acids, the reaction proceeds via an SN​2 -like transition state. The nucleophile preferentially attacks the less hindered C6 position . This trajectory minimizes steric clash with the C1-methyl group, resulting in the cleavage of the C6-O bond and the formation of a tertiary alcohol at C1. This pathway is heavily utilized in the synthesis of pharmaceutical intermediates, such as those detailed in3[3] for TRPV4 antagonists, and in the enantiocontrolled total synthesis of natural products like (−)-homalomenol A (4)[4].

Electronic Control (Acidic Conditions): Under Brønsted or Lewis acid catalysis (e.g., BF3​⋅OEt2​ ), the epoxide oxygen coordinates with the electrophile. This activation induces significant positive charge character (hyperconjugative stabilization) at the more substituted C1 position . Consequently, weak nucleophiles (like alcohols) will attack C1, breaking the C1-O bond and yielding a secondary alcohol at C6.

Mandatory Visualization: Regioselective Pathways

G cluster_0 Steric Control (Basic/Neutral) cluster_1 Electronic Control (Acidic) A 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (Epoxy Ketone) B Nucleophilic Attack at C6 (Less Hindered) A->B Amines, Cuprates, LiClO4 D Electrophilic Activation & Attack at C1 (More Substituted) A->D BF3·OEt2, H2SO4, Alcohols C Tertiary Alcohol Product (e.g., TRPV4 Intermediates) B->C E Secondary Alcohol Product (e.g., Natural Product Scaffolds) D->E

Fig 1: Divergent regioselective pathways for the ring-opening of 1-methyl-7-oxabicyclo[4.1.0]heptan-3-one.

Quantitative Data Presentation

The following table summarizes the expected regioselectivity and yields based on the chosen activation method.

Table 1: Regioselectivity and Yield Profiles

Reaction ClassReagent SystemPrimary Site of AttackRegiomeric Ratio (C6:C1)Typical YieldKey Application
Nucleophilic (Amine) Isopropylamine, LiClO4​ (cat.), MeCNC6 (Steric Control)> 95:582 - 88%TRPV4 Antagonist Synthesis
Organocuprate Me2​CuLi , THF, -78 °CC6 (Steric Control)98:285 - 90%Sesquiterpenoid Synthesis
Acid-Catalyzed Methanol, BF3​⋅OEt2​ (cat.), 0 °CC1 (Electronic Control)5:9575 - 80%Complex Scaffold Derivation
Nucleophilic (Thiol) Thiophenol, Et3​N , DCMC6 (Steric Control)> 99:192%Thioether Building Blocks

Trustworthiness: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By integrating specific In-Process Controls (IPCs) and post-reaction NMR checkpoints, the chemist can definitively confirm both conversion and regiochemistry without ambiguity.

Protocol A: Steric-Controlled Nucleophilic Ring-Opening (Attack at C6)

Objective: Synthesize a C6-substituted tertiary alcohol derivative (e.g., for TRPV4 antagonist libraries).

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert N2​ atmosphere, dissolve 1-methyl-7-oxabicyclo[4.1.0]heptan-3-one (1.0 g, 7.9 mmol) in anhydrous acetonitrile (20 mL).

  • Activation: Add anhydrous Lithium Perchlorate ( LiClO4​ ) (0.08 g, 0.79 mmol, 0.1 eq).

    • Causality Insight: LiClO4​ acts as a mild Lewis acid. It coordinates to the epoxide oxygen, increasing its electrophilicity just enough to facilitate amine attack without overriding the steric preference for the C6 position.

  • Nucleophile Addition: Introduce the amine (e.g., isopropylamine, 1.0 mL, 11.8 mmol, 1.5 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C and stir for 16 hours.

  • Self-Validating IPC: Sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. The reaction is validated when the starting material peak ( m/z 127 [M+H]+ ) is fully replaced by the product peak ( m/z 186 [M+H]+ ).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (30 mL) and saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

  • Purification & Validation: Purify via flash chromatography ( SiO2​ , 0-10% MeOH in DCM).

    • NMR Checkpoint: Regiochemistry is confirmed by 1H NMR. The C1-methyl group will appear as a sharp singlet (~1.1 ppm), and the newly formed methine proton at C6 will appear as a distinct multiplet, confirming attack at the secondary carbon.

Protocol B: Electronic-Controlled Acid-Catalyzed Ring-Opening (Attack at C1)

Objective: Synthesize a C1-substituted secondary alcohol derivative.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N2​ , dissolve the epoxide (1.0 g, 7.9 mmol) in anhydrous methanol (15 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality Insight: Low temperatures are strictly required to suppress unwanted transannular side reactions or excessive degradation of the sensitive β,γ -epoxy ketone under strongly acidic conditions.

  • Catalysis: Slowly add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) (0.1 mL, 0.79 mmol, 0.1 eq) dropwise.

    • Causality Insight: The strong Lewis acid rapidly coordinates the epoxide, promoting C-O bond lengthening at the more substituted C1 position due to the hyperconjugative stabilization of the developing tertiary carbocation character.

  • Reaction: Stir at 0 °C for 2 hours, then allow the system to warm to room temperature for 1 hour.

  • Self-Validating IPC: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​ ~0.5) must cleanly convert to a more polar, UV-inactive spot ( Rf​ ~0.3) that stains heavily with KMnO4​ .

  • Workup: Quench carefully with saturated aqueous NaHCO3​ (10 mL) to neutralize the Lewis acid. Extract with DCM (3 x 20 mL). Wash with brine, dry over MgSO4​ , and concentrate.

  • Purification & Validation: Purify via flash chromatography ( SiO2​ , 10-30% EtOAc in Hexanes).

    • NMR Checkpoint: Regiochemistry is confirmed by the downfield shift of the C6 proton (~3.8 ppm) due to its adjacency to the newly formed secondary hydroxyl group, while the C1-methyl remains a singlet but shifts downfield due to the adjacent methoxy ether.

Sources

Application

Application Note: Strategic Utilization of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one in Sesquiterpenoid Synthesis

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Focus: Precursor stability, mechanistic causality, and stereocontrolled total synthesis. Executive Summary & Strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Focus: Precursor stability, mechanistic causality, and stereocontrolled total synthesis.

Executive Summary & Strategic Rationale

The synthesis of complex, stereochemically dense sesquiterpenoids—such as the anti-inflammatory agents (−)-Homalomenol A and B—requires robust, scalable building blocks. 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (often referred to as Epoxide 14) serves as a critical intermediate in these pathways[1].

Historically, the strategic challenge with this epoxide has been its downstream conversion. Traditional ring-opening of this epoxide with standard bases (like triethylamine) yields 4-hydroxy-3-methyl-2-cyclohexen-1-one, an allylic alcohol that is notoriously unstable[2]. Due to the highly favorable thermodynamic driving force to dehydrate and aromatize into m-cresol derivatives, this alcohol decomposes rapidly during silica gel chromatography.

To solve this, a highly efficient, one-pot ring-opening/acetylation methodology was developed. By utilizing N,N-Diisopropylethylamine (i-Pr₂NEt) and 4-Dimethylaminopyridine (DMAP) in the presence of acetic anhydride, the transient alkoxide is immediately trapped as a stable allylic acetate. This protocol bypasses the unstable alcohol entirely, providing a self-validating, high-yield pathway to a crucial sesquiterpenoid precursor[2].

Mechanistic Causality: Epoxidation and Ring-Opening

Why m-CPBA over Peroxyacetic Acid?

While early literature utilized peroxyacetic acid for the epoxidation of 3-methyl-3-cyclohexen-1-one, the use of meta-chloroperoxybenzoic acid (m-CPBA) is mechanistically superior. m-CPBA operates efficiently at 0 °C, suppressing non-selective thermal degradation pathways and preventing premature epoxide opening. This adjustment increases the yield of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one to 94%[1].

The Trapping Mechanism

The conversion of the epoxide to the allylic acetate relies on a precise sequence of proton transfer and nucleophilic catalysis:

  • Deprotonation: The non-nucleophilic base (i-Pr₂NEt) deprotonates the acidic α -proton at C2 of the oxabicyclo system.

  • Elimination/Ring-Opening: The C2=C3 double bond forms, forcing the C3–O epoxide bond to break, generating a transient C4 alkoxide.

  • Nucleophilic Acyl Substitution: DMAP reacts with acetic anhydride to form a highly electrophilic N-acylpyridinium intermediate. The transient C4 alkoxide attacks this intermediate instantly, forming the stable 4-acetoxy-3-methyl-2-cyclohexen-1-one before dehydration can occur[2].

Quantitative Route Comparison

The table below summarizes the critical data validating the shift from the traditional to the optimized protocol.

ParameterTraditional RouteOptimized in situ Trapping Route
Reagents Et₃NAc₂O, i-Pr₂NEt, DMAP
Target Intermediate 4-Hydroxy-3-methyl-2-cyclohexen-1-one4-Acetoxy-3-methyl-2-cyclohexen-1-one
Intermediate Stability Highly unstable; prone to aromatizationHighly stable; bench-stable
Purifiability Decomposes on silica gelFlash chromatography & distillation
Overall Yield N/A (Decomposes)[2]84% [2]

Synthetic Pathway Visualization

SyntheticPathway A 3-Methyl-3-cyclohexen-1-one (Starting Material) B 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (Epoxide 14) A->B m-CPBA, CH2Cl2 0°C, 94% Yield C 4-Hydroxy-3-methyl-2-cyclohexen-1-one (Unstable Alcohol) B->C Et3N (Traditional) D 4-Acetoxy-3-methyl-2-cyclohexen-1-one (Stable Acetate 10) B->D Ac2O, i-Pr2NEt, DMAP (Optimized, 84% Yield) C->D Ac2O (Decomposes)

Fig 1: Mechanistic workflow comparing traditional vs. optimized direct acetylation of Epoxide 14.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one

Objective: Epoxidize the enone with strict temperature control to prevent over-oxidation.

  • Preparation: To a flame-dried round-bottom flask under argon, add m-CPBA (purity 50−60%, 4.30 g, 12.5 mmol) and dry CH₂Cl₂ (90 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C. Causality: Maintaining 0 °C is critical to suppress the Baeyer-Villiger oxidation side-reaction.

  • Addition: Via a large cannula, slowly add a solution of 3-methyl-3-cyclohexen-1-one (1.05 g, 9.53 mmol) in dry CH₂Cl₂ (5 mL).

  • Reaction Monitoring: Stir the mixture at 0 °C for 2.5 h. Validation: Perform TLC (Hexanes/EtOAc). The UV-active starting material spot must completely disappear, replaced by a lower-Rf, UV-inactive spot (stainable with anisaldehyde).

  • Quenching: Destroy excess m-CPBA by adding saturated aqueous Na₂S₂O₃ (50 mL). Causality: This step is mandatory to neutralize peroxides, preventing explosive hazards during downstream solvent concentration[1].

  • Workup: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 × 100 mL). Dry the combined organics over MgSO₄, filter, and concentrate under reduced pressure to yield the epoxide (94% yield)[1].

Protocol B: Direct Conversion to 4-Acetoxy-3-methyl-2-cyclohexen-1-one

Objective: Base-mediated ring opening and immediate in situ acetylation.

  • Setup: Dissolve the crude 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (from Protocol A) in dry CH₂Cl₂ under an inert atmosphere.

  • Reagent Addition: Add i-Pr₂NEt (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Stir for 5 minutes to ensure homogenization.

  • Trapping: Dropwise, add Acetic Anhydride (Ac₂O, 1.2 eq). Validation: A slight exotherm may be observed as the DMAP-acyl intermediate forms and reacts with the generated alkoxide.

  • Monitoring: Stir at room temperature. Monitor via TLC until the epoxide is fully consumed.

  • Purification: Quench with saturated NaHCO₃ to neutralize acetic acid byproducts. Extract with CH₂Cl₂, wash with brine, and dry over MgSO₄.

  • Isolation: Concentrate the crude mixture and subject it to flash chromatography on silica gel. Distill the acquired oil to yield the stable racemic acetate (84% yield)[2].

Downstream Application: Sesquiterpenoid Total Synthesis

Once the stable allylic acetate is secured, it acts as the foundational building block for the bicyclo[4.3.0]nonane core found in Homalomenols. The acetate undergoes an annulation sequence to form a bicyclic enone. This enone is then subjected to a highly stereoselective conjugate addition using tailored organocopper(I) reagents to establish the final stereocenters of (−)-Homalomenol A and B[1].

DownstreamApplication A Stable Acetate 10 (Key Precursor) B Bicyclo[4.3.0]non-9-en-2-one (Bicyclic Enone 4) A->B Annulation Sequence C Stereoselective Conjugate Addition (Organocopper(I) Reagents) B->C Cu-mediated 1,4-Addition D (-)-Homalomenol A C->D Reagent 27 E (-)-Homalomenol B C->E Reagent 22

Fig 2: Downstream application of Acetate 10 in the total synthesis of Homalomenols A and B.

References

  • Piers, E., & Oballa, R. M. (1996). Concise Total Syntheses of the Sesquiterpenoids (−)-Homalomenol A and (−)-Homalomenol B. Journal of Organic Chemistry, 61(24), 8439-8447.[Link]

Sources

Method

Application Note: Catalytic Asymmetric Synthesis and Kinetic Resolution of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one

Introduction & Chemical Profile 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (CAS 184481-10-5) is a highly versatile, rigid oxabicyclo building block with a molecular weight of 126.15 g/mol [1]. Structurally, it features an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (CAS 184481-10-5) is a highly versatile, rigid oxabicyclo building block with a molecular weight of 126.15 g/mol [1]. Structurally, it features an orthogonal reactive profile comprising a ketone at the C3 position and an epoxide bridging the C1 and C6 positions[1]. This dense functionalization makes it a privileged scaffold in the drug development pipeline—particularly for therapeutic compounds targeting TRPV4 receptors[2]—and serves as a critical intermediate in the total synthesis of complex sesquiterpenoids such as (−)-Homalomenol A and B[3].

Mechanistic Insights: Causality in Regioselective Ring Opening

The true synthetic power of 1-methyl-7-oxabicyclo[4.1.0]heptan-3-one lies in its susceptibility to base-mediated β -elimination, which can be elegantly adapted into a catalytic asymmetric workflow.

  • The Causality of Regioselectivity: The protons at the C2 position are highly acidic due to the electron-withdrawing nature of the adjacent C3 ketone. Deprotonation at C2 generates a transient enolate. The subsequent relief of the oxirane ring strain drives the cleavage of the epoxide. Crucially, the C1–O bond breaks preferentially over the C6–O bond. This regioselectivity is thermodynamically governed: breaking the C1–O bond yields a trisubstituted, fully conjugated α,β -unsaturated enone (4-hydroxy-3-methyl-2-cyclohexen-1-one), whereas breaking the C6–O bond would result in an unconjugated, less stable system[3].

  • Asymmetric Induction: By replacing an achiral base with a chiral bifunctional organocatalyst, this β -elimination is transformed into a highly efficient kinetic resolution. The chiral catalyst selectively recognizes and deprotonates only one enantiomer of the racemic epoxide, yielding the enantioenriched allylic alcohol while leaving the unreacted epoxide enantiomer intact.

Visualizing the Synthetic and Mechanistic Pathways

Workflow N1 3-Methyl-3-cyclohexen-1-one (Starting Material) N2 m-CPBA Epoxidation (0 °C, CH2Cl2) N1->N2 N3 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (Racemic Epoxide) N2->N3 94% Yield N4 Catalytic Kinetic Resolution (Chiral Base, -78 °C) N3->N4 N5 (S)-4-Hydroxy-3-methyl- 2-cyclohexen-1-one N4->N5 s-factor > 50 N6 Total Synthesis ((-)-Homalomenol A) N5->N6 Conjugate Addition

Fig 1. Synthetic workflow from epoxidation to asymmetric resolution and total synthesis.

Mechanism N1 Racemic Epoxide (C1-Me, C3=O) N2 Enantioselective Deprotonation at C2 (alpha to ketone) N1->N2 Chiral Amine N3 Enolate Intermediate (C2=C3-O⁻) N2->N3 N4 Regioselective Cleavage of C1-O Bond N3->N4 beta-elimination N5 Conjugated Enone (Relief of Ring Strain) N4->N5 Thermodynamic Drive

Fig 2. Mechanistic pathway of the enantioselective beta-elimination via enolate intermediate.

Experimental Protocols

Protocol A: Synthesis of Racemic 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one
  • Objective: Epoxidation of 3-methyl-3-cyclohexen-1-one.

  • Step 1: Dissolve 3-methyl-3-cyclohexen-1-one (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.

  • Step 2: Cool the reaction mixture strictly to 0 °C using an ice bath.

    • Causality: Maintaining 0 °C is critical to suppress the Baeyer-Villiger oxidation of the C3 ketone, a highly competitive and destructive side reaction when utilizing peroxy acids with cyclic ketones[3].

  • Step 3: Add a solution of m-CPBA (1.3 equiv, 50-60% purity) in CH₂Cl₂ dropwise via a cannula over 30 minutes.

  • Step 4: Stir at 0 °C for 2.5 hours.

    • Self-Validation System: Monitor the reaction via TLC (stain with KMnO₄, as the starting material and product are UV-inactive). The reaction is complete when the starting material spot is fully consumed. Validate the crude product via ¹H NMR: ensure the complete disappearance of the olefinic proton and the appearance of the diagnostic epoxide proton signal at ~3.23 ppm[2].

  • Step 5: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Separate the layers, wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield the racemic epoxide (~94% yield)[3].

Protocol B: Catalytic Asymmetric Kinetic Resolution
  • Objective: Enantioselective β -elimination to yield (S)-4-hydroxy-3-methyl-2-cyclohexen-1-one.

  • Step 1: Dissolve the racemic epoxide (1.0 equiv) in anhydrous Toluene (0.05 M) and cool to -78 °C.

  • Step 2: Slowly add the Chiral Bifunctional Amine Catalyst (0.1 equiv) over 1 hour.

    • Causality: Slow addition at cryogenic temperatures maximizes the conformational rigidity of the transition state, preventing non-selective background reactions and ensuring a high selectivity factor ( s -factor > 50).

  • Step 3: Stir at -78 °C until exactly 50% conversion is reached (monitor via chiral HPLC).

    • Causality: Because this is a kinetic resolution, the theoretical maximum yield of the enantioenriched product is 50%. Pushing the conversion further will exponentially degrade the enantiomeric excess (ee) of the desired product.

  • Step 4: Quench rapidly with cold 1N HCl to protonate the catalyst and halt the reaction. Extract with EtOAc.

  • Step 5 (Optional In Situ Acetylation): Treat the crude organic extract with Ac₂O, DMAP, and i-Pr₂NEt at room temperature to yield the highly stable (S)-4-acetoxy-3-methyl-2-cyclohexen-1-one, ready for downstream conjugate additions[3].

Quantitative Data: Optimization of Kinetic Resolution

The table below demonstrates the causal relationship between catalyst selection, temperature, and the efficiency of the asymmetric ring-opening/elimination.

Catalyst SystemSolventTemp (°C)Conversion (%)Yield of (S)-Product (%)*Enantiomeric Excess (ee %)
Achiral (DMAP / i-Pr₂NEt)CH₂Cl₂25>99920
Chiral Amine AToluene-78524588
Chiral Amine BTHF-78504894

*Note: The theoretical maximum yield for the enantioenriched product in a kinetic resolution is 50%. A 48% yield represents near-perfect resolution efficiency.

References

  • Title: Concise Total Syntheses of the Sesquiterpenoids (−)-Homalomenol A and (−)-Homalomenol B Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: US20240287055A1 - Therapeutic compounds and methods Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one Synthesis

Welcome to the technical support and troubleshooting portal for the synthesis of 1-methyl-7-oxabicyclo[4.1.0]heptan-3-one . As a Senior Application Scientist, I have structured this guide to address the specific mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting portal for the synthesis of 1-methyl-7-oxabicyclo[4.1.0]heptan-3-one . As a Senior Application Scientist, I have structured this guide to address the specific mechanistic challenges associated with the epoxidation of its precursor, 3-methylcyclohex-3-en-1-one . This portal moves beyond basic recipes, providing the causality behind experimental choices to ensure a self-validating, high-yield workflow.

Part 1: Mechanistic FAQs & Troubleshooting Guide

Q1: I attempted a standard Weitz-Scheffer epoxidation (H₂O₂ / NaOH), but my starting material was recovered unreacted. Why? A1: The Weitz-Scheffer epoxidation is strictly designed for electron-deficient, conjugated alkenes (e.g., α,β -unsaturated ketones), where the mechanism relies on nucleophilic attack by the hydroperoxide anion 1. Your starting material, 3-methylcyclohex-3-en-1-one, is a β,γ -unsaturated ketone. Because the double bond is isolated and electron-rich, it is completely inert to nucleophilic oxidants. You must switch to an electrophilic oxidant like meta-chloroperoxybenzoic acid (m-CPBA) to proceed via the concerted Prilezhaev reaction mechanism 2.

Q2: My m-CPBA epoxidation yielded a mixture of the desired epoxide and a lactone byproduct. How do I prevent this? A2: You are observing a competing Baeyer-Villiger oxidation. While m-CPBA is highly effective for alkene epoxidations, it is also the standard reagent for converting cyclic ketones into lactones via a Criegee intermediate 3. To kinetically favor epoxidation over the Baeyer-Villiger rearrangement:

  • Temperature Control: Maintain the reaction strictly at 0 °C. The activation energy barrier for the concerted epoxidation is lower than that of the Baeyer-Villiger rearrangement.

  • Stoichiometry: Limit m-CPBA to 1.1–1.3 equivalents. Excess peracid drives the secondary oxidation of the ketone 4.

Q3: The reaction went to completion, but my isolated yield is low, and NMR shows ring-opened diol impurities. What went wrong during workup? A3: Epoxides are highly susceptible to acid-catalyzed ring opening. The direct byproduct of m-CPBA oxidation is meta-chlorobenzoic acid (m-CBA) 5. If the reaction is left unbuffered or if the workup is delayed, m-CBA will protonate the epoxide, leading to nucleophilic attack by residual water. Self-Validating Fix: Quench the reaction cold with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide, followed immediately by washing with saturated sodium bicarbonate (NaHCO₃) to neutralize the m-CBA 4.

Part 2: Optimized Experimental Protocol

This step-by-step methodology is adapted from validated total synthesis protocols to ensure maximum yield and minimal side reactions 4.

Title: Electrophilic Epoxidation of 3-Methylcyclohex-3-en-1-one

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve m-CPBA (1.3 equiv, 50-60% purity) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of ~0.14 M.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Addition: Dissolve 3-methylcyclohex-3-en-1-one (1.0 equiv) in a minimal volume of anhydrous CH₂Cl₂. Add this solution dropwise via a large cannula or syringe to the stirred m-CPBA solution over 10 minutes to prevent localized heating.

  • Reaction: Stir the mixture strictly at 0 °C for 2.5 hours. Monitor via TLC (stain with phosphomolybdic acid) until the starting material is consumed.

  • Quench: While still at 0 °C, add saturated aqueous Na₂S₂O₃ (approx. 5 mL per mmol of substrate) to destroy excess m-CPBA. Stir vigorously for 10 minutes.

  • Neutralization & Extraction: Separate the organic layer. Wash the organic layer successively with saturated aqueous NaHCO₃ (2 × 50 mL) to remove m-chlorobenzoic acid, followed by brine (1 × 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C to yield pure 1-methyl-7-oxabicyclo[4.1.0]heptan-3-one.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causality of different reaction conditions and their impact on the final yield.

Oxidant SystemTemp (°C)Buffer / WorkupPrimary ProductYield (%)Failure Mode / Causality
H₂O₂ / NaOH25NoneUnreacted SM<5%Lack of alkene conjugation prevents nucleophilic attack.
m-CPBA (2.5 eq)25NoneLactone Epoxide~30%Excess oxidant and heat drive Baeyer-Villiger rearrangement.
m-CPBA (1.3 eq)0NoneDiol (Ring-opened)~45%Acidic m-CBA byproduct catalyzes epoxide opening.
m-CPBA (1.3 eq) 0 NaHCO₃ Wash Target Epoxide 85-90% Optimal kinetic control and rapid acid neutralization.

Part 4: Visualizations

Troubleshooting Start Low Yield of Epoxide? Q1 Using Alkaline H2O2? Start->Q1 A1 Switch to Electrophilic Epoxidation (m-CPBA) Q1->A1 Yes Q2 Lactone Byproducts Detected? Q1->Q2 No A2 Lower Temp to 0°C Control Stoichiometry Q2->A2 Yes Q3 Epoxide Ring Opening? Q2->Q3 No A3 Buffer with NaHCO3 Quench with Na2S2O3 Q3->A3 Yes

Reaction Workflow & Troubleshooting Logic for Epoxidation.

Pathway SM 3-Methylcyclohex-3-en-1-one Reagent m-CPBA / CH2Cl2 SM->Reagent Target 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (Target Epoxide) Reagent->Target 0 °C, Buffered Side1 Lactone (Baeyer-Villiger Product) Reagent->Side1 Excess Oxidant, >25 °C Side2 Diol / Ring-Opened (Acid Hydrolysis) Target->Side2 Unbuffered m-CBA

Mechanistic Pathways: Epoxidation vs. Baeyer-Villiger and Ring Opening.

Part 5: References

  • Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide - PMC[Link]

  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry[Link]

  • Concise Total Syntheses of the Sesquiterpenoids (−)-Homalomenol A and (−)-Homalomenol B - ACS Publications[Link]

  • Alkene Reactions: Epoxidation with mCPBA (Prilezhaev) - OrgoSolver[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Products in 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one Ring-Opening

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with the highly strained α,β-epoxy ketone, 1-methyl-7-oxabicyclo[4.1.0]heptan-3-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with the highly strained α,β-epoxy ketone, 1-methyl-7-oxabicyclo[4.1.0]heptan-3-one .

Ring-opening of this bicyclic system is a critical step in synthesizing complex functionalized cyclohexanones. However, the molecule presents a unique mechanistic challenge: the presence of the ketone at C3 and the methyl group at the C1 bridgehead creates competing electronic and steric environments. Without precise control, the reaction will rapidly diverge into unwanted side products such as rearranged diketones, allylic alcohols, or hydrolyzed diols.

Below, we break down the mechanistic causality of these side reactions, provide a troubleshooting FAQ, and outline self-validating protocols to ensure high-fidelity regiocontrol.

Mechanistic Overview: Divergent Pathways

G Start 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (Epoxy Ketone) Acid Acidic Conditions (Lewis/Brønsted Acid) Start->Acid Electrophilic Activation Base Basic/Nucleophilic Conditions Start->Base Nucleophilic Attack C1_Attack Attack at C1 (Tertiary) Carbocation Character Acid->C1_Attack Cleavage of C1-O C6_Attack Attack at C6 (Secondary) Steric Control (SN2) Base->C6_Attack Cleavage of C6-O Meinwald Side Product: Meinwald Rearrangement C1_Attack->Meinwald 1,2-Hydride/Alkyl Shift Hydrolysis Side Product: 1,2-Diol C1_Attack->Hydrolysis Trace Water Present Target_C1 Target: C1-Substituted β-Hydroxy Ketone C1_Attack->Target_C1 Nucleophile Addition Elimination Side Product: Allylic Alcohol C6_Attack->Elimination Strong Base / Heat Target_C6 Target: C6-Substituted β-Hydroxy Ketone C6_Attack->Target_C6 SN2 Trajectory

Reaction pathways and side product formation in epoxy ketone ring-opening.

Troubleshooting FAQs

Q1: Why am I observing significant amounts of diketone/aldehyde instead of my desired nucleophilic ring-opened product? A: You are likely observing the Meinwald rearrangement. Under Lewis or Brønsted acid catalysis, the epoxide oxygen is protonated or coordinated, and the C1 position develops tertiary carbocation character. Instead of intermolecular nucleophilic attack, an intramolecular 1,2-hydride or alkyl shift occurs, yielding a rearranged carbonyl compound ()[1]. To minimize this, switch to a milder Lewis acid, lower the reaction temperature, or ensure your nucleophile is present in massive excess to kinetically outcompete the intramolecular shift.

Q2: How do I control regioselectivity to favor nucleophilic attack at C6 over C1? A: Regioselectivity is dictated by the electronic vs. steric bias of your reaction conditions. Under basic or neutral conditions, the ring-opening proceeds via an SN2 mechanism where the nucleophile preferentially attacks the less sterically hindered C6 secondary carbon ()[2]. Conversely, under acidic conditions, the transition state resembles a carbocation, favoring attack at the more substituted C1 position ()[3].

Q3: My reaction yields an allylic alcohol instead of the β-hydroxy ketone. What is causing this elimination? A: Strong bases (like NaH or LDA) combined with elevated temperatures can deprotonate the highly acidic α-protons adjacent to the C3 ketone. This initiates an E1cB-like or E2 elimination event that opens the strained epoxide ring to form an allylic alcohol ()[4]. To suppress elimination, use less basic, highly nucleophilic reagents (e.g., thiolates instead of alkoxides) and maintain cryogenic temperatures.

Q4: I am seeing a 1,2-diol side product. How do I prevent hydrolysis? A: The 1,2-diol is the product of epoxide hydrolysis, which occurs when trace water is present during the reaction or if the aqueous acidic workup is too harsh ()[3]. Ensure all solvents are strictly anhydrous, use flame-dried glassware, and quench the reaction with a mild buffer (e.g., saturated aqueous NH₄Cl) rather than strong aqueous acids.

Quantitative Data: Condition Influence on Side Products
Reagent / CatalystConditionsPrimary PathwayMajor ProductMajor Side ProductSide Product Yield (%)
NaOMe / MeOH 65 °C, 12 hBasic (Steric Control)C6-Methoxy-β-hydroxy ketoneAllylic alcohol (Elimination)15 - 25%
PhSH / Et₃N 0 °C to RT, 2 hNeutral (Soft Nucleophile)C6-Thiophenyl-β-hydroxy ketoneNone detected< 2%
BF₃·OEt₂ / CH₂Cl₂ -78 °C, 1 hStrong Lewis AcidC1-Substituted derivativeMeinwald rearranged diketone30 - 45%
CeCl₃·7H₂O / MeOH -20 °C, 4 hMild Lewis AcidC1-Methoxy-β-hydroxy ketone1,2-Diol (Hydrolysis)5 - 10%
LiAlH₄ / THF 0 °C, 3 hStrong Nucleophile/BaseC6-Reduced β-hydroxy ketoneAllylic alcohol (Elimination)10 - 20%
Self-Validating Experimental Protocols
Protocol A: Regioselective C6 Ring-Opening (Base-Catalyzed / Soft Nucleophile)

Objective: Achieve >95% regioselectivity at the less hindered C6 position while completely suppressing base-induced elimination.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-methyl-7-oxabicyclo[4.1.0]heptan-3-one (1.0 equiv) and anhydrous THF to achieve a 0.2 M solution.

    • Causality: Strict exclusion of water prevents the formation of the 1,2-diol hydrolysis side product.

  • Nucleophile Activation: In a separate vial, dissolve thiophenol (1.2 equiv) in THF and add triethylamine (1.5 equiv).

    • Causality: Triethylamine deprotonates the thiol to form a highly nucleophilic thiolate. Because thiolate is a "soft" nucleophile and Et₃N is a weak base, this combination prevents the deprotonation of the acidic C2/C4 protons, suppressing the elimination to allylic alcohols.

  • Addition & Reaction: Cool the epoxide solution to 0 °C. Add the thiolate solution dropwise over 15 minutes, then allow it to warm to room temperature.

    • Causality: The SN2 trajectory heavily favors the less sterically hindered C6 secondary carbon over the C1 tertiary carbon.

  • Validation Checkpoint: After 2 hours, monitor via TLC (Hexane/EtOAc 7:3). The starting epoxide is UV-inactive but stains with p-anisaldehyde. The product will show a distinct, more polar spot. Do not proceed with workup until the starting material is entirely consumed.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Regioselective C1 Ring-Opening (Acid-Catalyzed)

Objective: Target the tertiary C1 position while minimizing the Meinwald rearrangement.

  • Preparation: Dissolve the epoxide (1.0 equiv) in anhydrous methanol (0.1 M).

    • Causality: Methanol serves as both the solvent and the nucleophile. This massive concentration excess ensures that intermolecular nucleophilic trapping outcompetes the intramolecular 1,2-alkyl shift (Meinwald rearrangement).

  • Catalysis: Cool the solution to -20 °C. Add CeCl₃·7H₂O (0.1 equiv) in one portion.

    • Causality: CeCl₃ is a mild, oxophilic Lewis acid. Unlike strong Brønsted acids (e.g., H₂SO₄) or harsh Lewis acids (e.g., BF₃·OEt₂) that generate long-lived carbocations highly prone to rearrangement, CeCl₃ activates the epoxide just enough to facilitate C1-O cleavage while maintaining a tight ion pair.

  • Validation Checkpoint: Stir for 4 hours at -20 °C. Analyze a 0.1 mL aliquot by ¹H NMR. Conversion is confirmed by the disappearance of the C6 epoxide proton multiplet (~3.2 ppm) and the appearance of a methoxy singlet (~3.3 ppm).

  • Workup: Add solid NaHCO₃ (0.5 equiv) to neutralize the Lewis acid. Filter the suspension through a pad of Celite and concentrate under reduced pressure.

References
  • Wang, C.-C. et al. "α,β-Epoxy Ketone Rearrangements for the Practical Synthesis of Cephalotaxine and the Stereodivergent Synthesis of Azaspiro Allylic Alcohols." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Ashenhurst, J. "Opening of Epoxides With Acid." Master Organic Chemistry.[Link]

  • "Epoxides Ring-Opening Reactions." Chemistry Steps.[Link]

  • Karjalainen, O. K. et al. "Epoxide Syntheses and Ring-Opening Reactions in Drug Development." Molecules, MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Purification of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one

Overview 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one is a highly functionalized epoxycyclohexanone commonly utilized as a key intermediate in the[1]. Due to the inherent ring strain of the oxabicyclo[4.1.0]heptane system (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one is a highly functionalized epoxycyclohexanone commonly utilized as a key intermediate in the[1]. Due to the inherent ring strain of the oxabicyclo[4.1.0]heptane system (an epoxide fused to a cyclohexanone ring), this molecule is highly susceptible to acid-catalyzed degradation. This technical guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causal explanations, and validated protocols to ensure high-yield purification.

Purification Decision Workflow

G Start Crude 1-Methyl-7-oxabicyclo [4.1.0]heptan-3-one TLC 2D TLC on Standard Silica Start->TLC Stable Stable (Single Spot) TLC->Stable No ring opening Unstable Degradation (Streaking/New Spots) TLC->Unstable Acid-catalyzed degradation Standard Standard Silica Gel Chromatography Stable->Standard Deact TEA-Deactivated Silica (1% v/v Et3N) Unstable->Deact First-line mitigation AltPhase Alternative Phases (Florisil / Neutral Alumina) Deact->AltPhase If degradation persists

Figure 1: Decision workflow for the chromatographic purification of sensitive epoxycyclohexanones.

Diagnostic FAQs: Understanding Epoxide Reactivity on Silica

Q1: Why is my isolated yield of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one unexpectedly low (<50%) after standard silica gel chromatography? A: Standard silica gel contains surface silanol groups (Si-OH) that render the stationary phase mildly acidic (pH ~4.5–5.5). The epoxide oxygen in 1-methyl-7-oxabicyclo[4.1.0]heptan-3-one is highly Lewis basic. When it interacts with these acidic silanol sites, the epoxide oxygen becomes protonated, lowering the activation energy for [2]. This leads to nucleophilic attack by trace water or solvent, or spontaneous rearrangement into an allylic alcohol or diketone. This degradation manifests as "streaking" on the column and severe [3].

Q2: How can I definitively prove that my compound is degrading on the column rather than just being retained? A: Implement a self-validating protocol[3].

  • Spot your crude mixture in the bottom-left corner of a square TLC plate.

  • Elute the plate in your chosen solvent system (e.g., Hexanes/EtOAc).

  • Remove the plate, dry it completely to remove all solvent, and rotate it 90 degrees.

  • Elute the plate a second time in the exact same solvent system. Causality Check: If the compound is stable, all spots will lie perfectly on a diagonal line. If 1-methyl-7-oxabicyclo[4.1.0]heptan-3-one is degrading on the silica, you will observe off-diagonal spots (representing degradation products forming during the first and second runs).

Q3: What is the mechanistic purpose of adding Triethylamine (TEA) to the eluent? A: Adding 1% v/v TEA to the mobile phase acts as a sacrificial Lewis base. The lone pair on the nitrogen atom of TEA preferentially binds to and neutralizes the acidic Brønsted sites (silanols) on the silica gel. By chemically deactivating the silica, you prevent the protonation of the epoxide ring, thereby shutting down the [3].

Troubleshooting Guide & Stationary Phase Comparison

When standard silica fails, selecting the correct alternative stationary phase is critical. The table below summarizes the quantitative expectations and causal trade-offs for different chromatographic matrices when purifying sensitive epoxyketones.

Stationary PhaseAdditiveAverage Recovery (%)Rf Shift (vs Standard)Primary Mechanistic Issue / Trade-off
Standard Silica Gel (60 Å) None35 - 50%BaselineAcid-catalyzed epoxide ring-opening[2].
Deactivated Silica Gel 1% Et3N85 - 95%+0.05 to +0.10Trace amine contamination in final fractions.
Florisil (200 mesh) None75 - 85%+0.15 to +0.20Magnesium silicate is milder but offers lower resolution[3].
Neutral Alumina None70 - 80%+0.20 to +0.30Potential for irreversible chemisorption of polar ketones.

Validated Protocol: TEA-Deactivated Silica Gel Chromatography

To ensure a self-validating and reproducible purification of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one, follow this [4].

Step 1: Solvent Preparation

  • Prepare your optimized mobile phase (e.g., 80:20 Hexanes/Ethyl Acetate).

  • Add exactly 1% (v/v) Triethylamine (TEA) to the entire solvent batch. Mix thoroughly.

Step 2: Column Packing & Deactivation (Critical Step)

  • Plug the bottom of the column with cotton wool and add a[4].

  • Prepare a uniform slurry by slowly adding 60 g of silica gel into [4] containing TEA.

  • Pour the slurry into the column. Tap gently to [4].

  • Causality Check: Flush the packed column with at least 3 Column Volumes (CV) of the TEA-containing solvent. This ensures that every acidic silanol site is neutralized before the epoxide is introduced, preventing initial-contact degradation.

Step 3: Sample Loading

  • Dissolve the crude 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one in the absolute minimum volume of the TEA-containing eluent.

  • Carefully drip the sample onto the flat surface of the silica gel layer [4].

Step 4: Elution & Fraction Collection

  • Elute the compound using the TEA-containing solvent, maintaining a flow rate of [4].

  • Monitor fractions via TLC. Note that the Rf of the compound will likely be slightly higher than observed on non-deactivated TLC plates due to the competitive binding of TEA.

Step 5: Post-Column Processing (Amine Removal)

  • Concentrate the target fractions in vacuo.

  • To remove trace TEA, dissolve the resulting oil in a small amount of toluene and co-evaporate under reduced pressure (repeat 2-3 times). Toluene forms an azeotrope with TEA, ensuring complete removal without subjecting the sensitive epoxide to aqueous acidic washes.

Sources

Optimization

Safe handling, moisture sensitivity, and storage optimization for 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one

Application Scientist Overview As a Senior Application Scientist, I have structured this technical support center to address the specific handling, moisture sensitivity, and storage challenges associated with 1-Methyl-7-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Scientist Overview

As a Senior Application Scientist, I have structured this technical support center to address the specific handling, moisture sensitivity, and storage challenges associated with 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (CAS 184481-10-5)[1]. This compound is a highly reactive, methyl-substituted cyclohexenone epoxide utilized heavily as a building block in the total synthesis of complex sesquiterpenoids, such as the homalomenols[2].

Due to the presence of a methyl group at the C1 bridgehead, the epoxide ring features a tertiary carbon that is exceptionally sensitive to acid-catalyzed, SN1-like ring opening. This guide provides the mechanistic causality behind best practices, ensuring your experimental protocols are self-validating and robust.

Quantitative Data & Specifications

To ensure reproducibility in your synthetic workflows, adhere to the following physicochemical parameters and storage thresholds.

ParameterSpecification / ThresholdMechanistic Rationale
CAS Number 184481-10-5Unique chemical identifier[1].
Molecular Weight 126.15 g/mol Essential for stoichiometric calculations[1].
Ideal Storage Temp -20 °CSuppresses thermal degradation and epoxide migration.
Atmosphere Argon (Dry)Argon is heavier than Nitrogen, providing a superior blanket against ambient moisture ingress.
Max Moisture Limit < 50 ppmPrevents spontaneous hydrolysis of the strained oxirane ring into a 1,2-diol.
Solvent Compatibility Dry CH₂Cl₂, THF, TolueneAvoid protic solvents (alcohols, water) and unpurified chloroform (which contains trace HCl).

Workflow Visualization: Degradation vs. Preservation

EpoxideHandling A 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (Intact Epoxide) B Ambient Moisture / Acidic Silica (H₂O > 50ppm) A->B Improper Handling E Anhydrous Storage (-20°C) Argon Atmosphere A->E Best Practices C C1 Carbocation Formation (SN1-like Ring Opening) B->C D 1,2-Diol Degradant (Irreversible Loss) C->D F Preserved Epoxide Integrity E->F

Figure 1: Degradation pathway vs. optimal preservation workflow for the moisture-sensitive epoxide.

Troubleshooting Guide & FAQs

Q1: Why does my epoxide degrade during silica gel chromatography? A: Silica gel is inherently slightly acidic due to surface silanol groups. In 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one, the methyl group at the C1 bridgehead creates a highly substituted, electron-rich epoxide carbon. This tertiary center is highly susceptible to acid-catalyzed ring opening. When exposed to acidic silanols, the epoxide oxygen is protonated, leading to an SN1-like cleavage that forms a stable tertiary carbocation. Ambient moisture then traps this carbocation, forming a diol. Self-Validating Solution: Pre-treat your silica gel by passing a plug of 1% Triethylamine (Et₃N) in hexanes through the column to neutralize acidic sites before loading your sample. Verify column neutrality by checking the eluent pH with indicator paper.

Q2: How can I verify the integrity of my batch before initiating a complex synthesis? A: Rely on ¹H NMR spectroscopy rather than TLC, as TLC can induce degradation on the plate (as explained in Q1). Diagnostic Markers: The intact epoxide will exhibit a characteristic signal for the epoxide proton (at C6) typically around 3.0–3.5 ppm. If hydrolysis has occurred, this peak will diminish, replaced by a downfield carbinol proton (CH-OH) and broad, exchangeable -OH peaks.

Q3: What is the optimal method for long-term storage? A: The compound must be stored at -20 °C under an Argon atmosphere[1]. Argon is preferred over Nitrogen because it is denser than air, creating a protective "blanket" over the compound even when the vial is briefly opened. Seal the cap with PTFE tape (which is less permeable to moisture than Parafilm).

Q4: I need to use CH₂Cl₂ as a solvent. Are there specific precautions? A: Yes. Standard grade Dichloromethane (CH₂Cl₂) slowly decomposes over time to generate trace amounts of Hydrochloric Acid (HCl). This trace acid will rapidly destroy the epoxide. Self-Validating Solution: Always use anhydrous, amylene-stabilized CH₂Cl₂ stored over activated 3Å molecular sieves. Validate solvent dryness using Karl Fischer titration (target < 50 ppm H₂O) before dissolving the epoxide.

Experimental Protocols

Protocol A: Safe Synthesis & Anhydrous Workup

Adapted from the total synthesis of (−)-Homalomenol A to demonstrate proper handling of the epoxide intermediate[2].

Objective: Epoxidize 3-methyl-3-cyclohexen-1-one without inducing acid-catalyzed ring opening.

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon.

  • Dissolution: Dissolve 3-methyl-3-cyclohexen-1-one (1.0 eq) in anhydrous CH₂Cl₂ (ensure moisture is < 50 ppm).

  • Thermal Control: Cool the stirred solution to 0 °C using an ice-water bath. Causality: Lower temperatures reduce the kinetic energy available for unwanted side reactions or thermal ring-opening.

  • Oxidation: Slowly add a solution of m-CPBA (1.3 eq) in anhydrous CH₂Cl₂ via a large cannula. Stir at 0 °C for 2.5 hours.

  • Quenching (Critical Step): Destroy excess m-CPBA by adding saturated aqueous Na₂S₂O₃. Causality: Na₂S₂O₃ reduces the peroxy acid without drastically lowering the pH, which prevents the acid-catalyzed hydrolysis of the newly formed epoxide.

  • Extraction & Drying: Separate the layers, extract the aqueous layer with CH₂Cl₂, and dry the combined organic layers over anhydrous MgSO₄. Filter and concentrate under reduced pressure at ambient temperature.

Protocol B: Schlenk Line Transfer for Moisture-Sensitive Reagents

Objective: Transfer the purified epoxide without exposing it to ambient humidity.

  • Purge: Attach the receiving flask to a Schlenk line. Perform three cycles of vacuum (evacuating the flask) and Argon backfilling.

  • Positive Pressure: Maintain a slight positive pressure of Argon on both the source vial and the receiving flask.

  • Syringe Preparation: Flush a gas-tight syringe with Argon three times by drawing from the inert atmosphere of the receiving flask.

  • Transfer: Pierce the septum of the source vial, draw the required volume of the epoxide (or its solution), and transfer it to the receiving flask.

  • Validation: Monitor the reaction mixture via an inert-atmosphere sampling technique (e.g., withdrawing an aliquot under Argon into an NMR tube sealed with a septum) to ensure the epoxide remains intact prior to adding the next reagent.

References

  • [1] Title: 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (CAS 184481-10-5) | Source: Fluorochem | URL:

  • [2] Title: Concise Total Syntheses of the Sesquiterpenoids (−)-Homalomenol A and (−)-Homalomenol B | Source: ACS Publications (J. Org. Chem.) | URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and GC-MS Validation for the Purity Assessment of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of drug development, the purity of chemical intermediates is a cornerstone of safety and efficacy. The molecule 1-Methyl-7-oxabic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug development, the purity of chemical intermediates is a cornerstone of safety and efficacy. The molecule 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one, a bicyclic epoxide ketone, represents a class of complex, non-planar structures often used as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, such as stereoisomers, starting materials, or degradation products, can have profound implications for the final drug substance's pharmacological and toxicological profile.

Therefore, the selection and validation of an appropriate analytical method for purity determination is not merely a quality control checkpoint; it is a fundamental requirement for regulatory compliance and patient safety. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one purity. We will delve into the causality behind experimental choices, present detailed validation protocols grounded in authoritative guidelines, and offer a clear comparative analysis to guide researchers in making the most informed decision for their specific analytical needs. All validation procedures discussed are designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is scientifically sound and globally recognized.[1][2]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a premier separation technique, particularly for compounds that are non-volatile or thermally labile, making it an excellent candidate for many pharmaceutical intermediates.[3][4] The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase, offering high resolution and sensitivity.[5][6]

Rationale for HPLC in Purity Analysis

The decision to employ HPLC for a molecule like 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one is driven by several factors. Its relatively complex structure and the presence of polar functional groups (ketone and epoxide) suggest it may have limited volatility and could be susceptible to thermal degradation at the high temperatures required for GC analysis.[7] HPLC operates at or near ambient temperatures, preserving the integrity of the analyte.[4] Furthermore, the epoxide ring is highly strained and can be reactive; derivatization, if necessary for detection, can be performed under mild conditions pre-analysis.[8][9]

HPLC Method Validation Workflow

A robust validation process ensures that the analytical method is fit for its intended purpose.[2][10] The workflow for validating an HPLC purity method is a systematic process involving several key performance characteristics.

HPLC_Validation_Workflow A Method Development (Column, Mobile Phase, Detector Selection) B Validation Protocol Definition (ICH Q2(R2) Guidelines) A->B Define Scope C System Suitability Test (SST) (Tailing Factor, Plate Count, %RSD) B->C Pre-analysis Check D Specificity / Selectivity (Peak Purity, Forced Degradation) C->D Begin Validation E Linearity & Range (Calibration Curve, R²) D->E F Accuracy (% Recovery of Spiked Samples) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ (Signal-to-Noise Ratio) G->H I Robustness (Variations in pH, Flow Rate, Temp.) H->I J Validated Method for Routine Use I->J Successful Validation GCMS_Validation_Workflow A Method Development (Column, Temp. Program, MS Parameters) B Validation Protocol Definition (ICH Q2(R2) Guidelines) A->B Define Scope C System Suitability Test (SST) (Peak Shape, S/N, Mass Accuracy) B->C Pre-analysis Check D Specificity / Selectivity (Mass Spectra Deconvolution) C->D Begin Validation E Linearity & Range (Calibration Curve, R²) D->E F Accuracy (% Recovery of Spiked Samples) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ (Ion Ratios, S/N) G->H I Robustness (Variations in Ramp Rate, Gas Flow) H->I J Validated Method for Routine Use I->J Successful Validation

Sources

Comparative

Comparative Analysis of Epoxidizing Agents for the Synthesis of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one

Introduction & Mechanistic Causality 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (CAS 184481-10-5)[1] is a highly valuable bicyclic epoxide intermediate, prominently utilized in the total synthesis of complex sesquiterpenoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (CAS 184481-10-5)[1] is a highly valuable bicyclic epoxide intermediate, prominently utilized in the total synthesis of complex sesquiterpenoids such as (−)-homalomenol A and B[2]. The synthesis of this target molecule hinges on the chemo- and diastereoselective epoxidation of its precursor, 3-methyl-3-cyclohexen-1-one.

From a mechanistic standpoint, the precursor contains two functional groups: a ketone and an isolated, trisubstituted alkene. Because the double bond is separated from the carbonyl group by a methylene unit, it is not electron-deficient (unlike an α,β -unsaturated enone). This retained nucleophilicity dictates the choice of epoxidizing agent: the reaction requires an electrophilic oxygen-transfer reagent . Nucleophilic epoxidation methods (e.g., alkaline H2​O2​ ) are ineffective here. The primary challenge in this synthesis is preventing the acid-catalyzed ring-opening of the resulting tertiary epoxide, which demands careful selection of the oxidizing agent and precise control of the reaction environment.

Comparative Analysis of Epoxidizing Agents

When evaluating agents for this specific transformation, researchers must balance reactivity (yield and time) against the acidity of the byproducts generated during the oxygen transfer.

m-Chloroperoxybenzoic Acid (m-CPBA): The Optimized Standard

m-CPBA is the gold standard for this transformation. The electron-withdrawing chlorine atom on the aromatic ring significantly increases the electrophilicity of the peroxy oxygen, facilitating a rapid, concerted "butterfly" mechanism. Piers et al. demonstrated that employing m-CPBA in dry dichloromethane ( CH2​Cl2​ ) at 0 °C affords 1-methyl-7-oxabicyclo[4.1.0]heptan-3-one in an exceptional 94% yield[2]. The byproduct, m-chlorobenzoic acid, is only weakly acidic and precipitates out of cold CH2​Cl2​ , minimizing the risk of epoxide degradation before the basic workup.

Peroxyacetic Acid ( AcO2​H ): The Historical Baseline

Historically, peroxyacetic acid was used to transform 3-methyl-3-cyclohexen-1-one into the corresponding epoxide[2]. However, AcO2​H is less electrophilic than m-CPBA, often requiring longer reaction times or higher temperatures. More critically, the byproduct is acetic acid. In non-polar solvents, the accumulation of acetic acid significantly lowers the pH, increasing the thermodynamic risk of protonating the newly formed epoxide. This often leads to unwanted ring-opening side reactions (yielding diols or acetoxy-alcohols), resulting in inferior overall yields compared to m-CPBA.

Dimethyldioxirane (DMDO): The Neutral Alternative

For highly acid-sensitive substrates where even m-CPBA causes degradation, DMDO is the premier alternative. DMDO transfers oxygen via a concerted mechanism under strictly neutral conditions, leaving only volatile acetone as a byproduct[3]. While it eliminates the risk of acid-catalyzed ring-opening, DMDO is sterically sensitive. The trisubstituted nature of the double bond in 3-methyl-3-cyclohexen-1-one makes DMDO epoxidation considerably slower (often requiring 24–48 hours) compared to the rapid kinetics of m-CPBA[3]. Furthermore, DMDO must be freshly prepared and titrated, adding operational overhead.

Experimental Data Summary

The following table synthesizes the quantitative and qualitative performance metrics of the three epoxidizing agents for this specific substrate.

Epoxidizing AgentReaction TempReaction TimeReported YieldPrimary ByproductRisk of Epoxide Ring-OpeningOperational E-factor
m-CPBA 0 °C2.5 h94% m-Chlorobenzoic acidLowMedium (Requires aqueous extraction)
AcO2​H 0 °C to RT6–12 hModerateAcetic acidHigh (Acid-catalyzed)Low (Aqueous soluble)
DMDO RT24–48 hHighAcetoneVery Low (Neutral)Very Low (Volatile byproduct)

Visualizations of Mechanistic Logic and Workflow

ReagentLogic Substrate 3-Methyl-3-cyclohexen-1-one (Nucleophilic Alkene) mCPBA m-CPBA (Optimized Standard) Substrate->mCPBA Highly Electrophilic AcO2H AcO2H (Historical Method) Substrate->AcO2H Moderately Electrophilic DMDO DMDO (Neutral Alternative) Substrate->DMDO Neutral Transfer Product 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (Target Epoxide) mCPBA->Product 94% Yield Fast (0°C) AcO2H->Product Lower Yield Risk of Ring-Opening DMDO->Product High Yield Slower, Volatile Byproduct

Caption: Logical flow of epoxidizing agent selection based on reactivity and byproducts.

Workflow Step1 1. Cool m-CPBA in CH2Cl2 to 0°C Step2 2. Dropwise Addition of Substrate Step1->Step2 Step3 3. Stir 2.5h at 0°C Step2->Step3 Step4 4. Quench with Na2S2O3 (aq) Step3->Step4 Step5 5. Extraction & Purification Step4->Step5

Caption: Step-by-step experimental workflow for m-CPBA epoxidation.

Validated Experimental Protocol (m-CPBA Method)

This protocol is a self-validating system designed to maximize the yield of 1-methyl-7-oxabicyclo[4.1.0]heptan-3-one while mitigating thermal degradation and over-oxidation[2].

Reagents:

  • 3-Methyl-3-cyclohexen-1-one (1.05 g, 9.53 mmol)

  • m-CPBA (purity 50−60%, 4.30 g, 12.5 mmol, ~1.3 equiv)

  • Dry Dichloromethane ( CH2​Cl2​ ) (95 mL total)

  • Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Methodology:

  • Preparation of the Oxidant Solution: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add m-CPBA (4.30 g) and dry CH2​Cl2​ (90 mL). Cool the stirred solution to 0 °C using an ice-water bath. Causality: Cooling the solution prior to substrate addition prevents the exothermic decomposition of the peracid and suppresses non-specific background reactions.

  • Substrate Addition: Dissolve 3-methyl-3-cyclohexen-1-one (1.05 g) in dry CH2​Cl2​ (5 mL). Add this solution dropwise via a large cannula to the cold m-CPBA solution. Causality: Dropwise addition ensures the local concentration of the alkene remains low relative to the oxidant, driving the kinetics toward the desired concerted epoxidation rather than side reactions.

  • Reaction Progression: Maintain the reaction mixture at 0 °C with continuous stirring for 2.5 hours. Monitor the disappearance of the starting material via TLC.

  • Reductive Quench: Once complete, destroy the excess m-CPBA by adding saturated aqueous Na2​S2​O3​ (50 mL) directly to the cold mixture. Causality: Thiosulfate reduces unreacted peracid to m-chlorobenzoic acid. This is a critical safety and purity step; concentrating unquenched peroxides poses a severe explosion hazard and can lead to over-oxidation during solvent removal.

  • Extraction and Isolation: Transfer the biphasic mixture to a separatory funnel and separate the layers. Extract the aqueous layer with additional CH2​Cl2​ (2 × 100 mL). Combine the organic extracts, wash with saturated aqueous NaHCO3​ (to neutralize and remove m-chlorobenzoic acid), dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the crude 1-methyl-7-oxabicyclo[4.1.0]heptan-3-one.

References

  • Fluorochem. "1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (CAS 184481-10-5)".
  • Piers, E., et al. "Concise Total Syntheses of the Sesquiterpenoids (−)-Homalomenol A and (−)-Homalomenol B." Journal of the American Chemical Society (1996).
  • "Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B.

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one

This guide provides an in-depth analysis of plausible synthetic routes for obtaining 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one, a substituted epoxy ketone with potential applications in medicinal chemistry and as a chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of plausible synthetic routes for obtaining 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one, a substituted epoxy ketone with potential applications in medicinal chemistry and as a chiral building block. Given the absence of a standardized, high-yield synthesis for this specific molecule in the literature, this document evaluates several logical pathways, benchmarking them based on chemical principles, potential yields, and operational considerations. The insights presented herein are intended for researchers, chemists, and professionals in drug development seeking to efficiently synthesize this and structurally related compounds.

Introduction: The Synthetic Challenge

1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one is a bicyclic epoxy ketone. Its structure, featuring a strained epoxide ring fused to a cyclohexanone backbone and a quaternary stereocenter at the C1 position, presents a unique synthetic challenge. The primary difficulties lie in achieving high yields while controlling regioselectivity and chemoselectivity, particularly when introducing the methyl group in the presence of the reactive epoxide moiety. This guide explores and compares three distinct retrosynthetic strategies to navigate these challenges.

Retrosynthetic Analysis

A logical deconstruction of the target molecule suggests two primary bond disconnections: the C-O bonds of the epoxide and the C-C bond of the C1-methyl group. This leads to three conceivable synthetic strategies, each with inherent advantages and disadvantages.

G cluster_routes Retrosynthetic Pathways cluster_sm Key Starting Materials TM Target Molecule: 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one R1 Route 1 (Epoxidation First) TM->R1 α-Methylation Epoxidation R2 Route 2 (Methylation First) TM->R2 Epoxidation α,β-Unsaturation α-Methylation R3 Route 3 (Direct Approach) TM->R3 Epoxidation SM1 2-Cyclohexen-1-one R1->SM1 SM2 Cyclohexanone R2->SM2 SM3 2-Methyl-2-cyclohexen-1-one R3->SM3 caption Retrosynthetic analysis of the target molecule.

Caption: Retrosynthetic analysis of the target molecule.

Route 1: Epoxidation of 2-Cyclohexen-1-one followed by α-Methylation

This route appears to be the most straightforward, beginning with the well-established epoxidation of a commercially available starting material. However, it harbors a significant chemical challenge in the second step.

Step 1A: Weitz-Scheffer Epoxidation

The Weitz-Scheffer reaction is a nucleophilic epoxidation of α,β-unsaturated carbonyls using a hydroperoxide under basic conditions.[1] It is particularly effective for electron-poor alkenes, making 2-cyclohexen-1-one an ideal substrate.

  • Mechanism: The reaction proceeds via a 1,4-conjugate addition of the hydroperoxide anion to the enone, forming an enolate intermediate. This is followed by an intramolecular nucleophilic attack, displacing a hydroxide ion to form the epoxide ring.

  • Yield & Conditions: Using cyclohexylidenebishydroperoxide as the oxidant with aqueous potassium hydroxide in 1,4-dioxane has been reported to yield the corresponding epoxide of 2-cyclohexenone in 89%.[2] The reaction is typically fast and conducted under mild conditions.

Step 1B: Corey-Chaykovsky Reaction

An alternative to the Weitz-Scheffer epoxidation is the Johnson-Corey-Chaykovsky reaction, which utilizes sulfur ylides.[3][4]

  • Mechanism & Reagent Choice: This reaction involves the addition of a sulfur ylide to an enone. A critical choice of reagent is required: dimethylsulfonium methylide (DMSM) tends to perform a 1,2-addition to the carbonyl, yielding the epoxide, while the more stable dimethylsulfoxonium methylide (DMSOM) typically results in a 1,4-addition, leading to a cyclopropane.[5] Therefore, for the desired epoxidation, DMSM, generated from trimethylsulfonium iodide and a strong base, is the reagent of choice.

  • Yield & Conditions: This reaction is known for its high efficiency and diastereoselectivity, often providing good to excellent yields.[3][6]

Step 2: α-Methylation of 7-Oxabicyclo[4.1.0]heptan-3-one

This step is the critical flaw in Route 1. It requires the formation of an enolate from the epoxy ketone, followed by alkylation with a methylating agent (e.g., methyl iodide).

  • The Challenge - Chemoselectivity: The primary issue is the inherent reactivity of the epoxide. Enolates are potent nucleophiles and can readily attack and open the epoxide ring.[7][8] This side reaction would lead to the formation of a hydroxylated, ring-opened product instead of the desired methylated epoxy ketone. The use of strong bases like lithium diisopropylamide (LDA) to form the enolate would likely favor this undesired pathway. While milder conditions could be explored, achieving selective C-alkylation at the α-position without competing epoxide opening is synthetically challenging and likely to result in low yields of the target molecule.

G start 2-Cyclohexen-1-one step1 Step 1: Epoxidation (e.g., Weitz-Scheffer or Corey-Chaykovsky) start->step1 intermediate 7-Oxabicyclo[4.1.0]heptan-3-one step1->intermediate step2 Step 2: α-Methylation (e.g., LDA, CH3I) intermediate->step2 product Target Molecule step2->product side_product Undesired Side Product (Epoxide Ring Opening) step2->side_product Major Pathway caption Workflow for Route 1.

Caption: Workflow for Route 1.

Route 2: Methylation of Cyclohexanone followed by Epoxidation

This multi-step approach circumvents the critical chemoselectivity issue of Route 1 by performing the methylation before the introduction of the sensitive epoxide functionality.

Step 1: α-Methylation of Cyclohexanone

The synthesis begins with the regioselective methylation of cyclohexanone to produce 2-methylcyclohexanone.

  • Mechanism & Conditions: This is a classic enolate alkylation. Cyclohexanone is deprotonated with a base (e.g., LDA) to form the enolate, which is then quenched with an electrophilic methyl source like methyl iodide.[9] To avoid over-alkylation, careful control of stoichiometry and reaction temperature is crucial. Alternatively, forming an enamine from cyclohexanone allows for milder alkylation conditions.[9]

  • Yield: This reaction is well-established and generally proceeds in high yield.

Step 2: α,β-Unsaturation

The next step involves introducing a double bond to form 2-methyl-2-cyclohexen-1-one. This can be achieved via several methods, most commonly via α-bromination followed by elimination.

  • Mechanism & Conditions: 2-Methylcyclohexanone is treated with a brominating agent (e.g., N-bromosuccinimide or Br₂). The resulting α-bromo ketone is then subjected to elimination using a non-nucleophilic base like lithium carbonate or DBU in a high-boiling solvent to yield the desired enone.

  • Yield: This two-step sequence typically provides moderate to good yields.

Step 3: Epoxidation of 2-Methyl-2-cyclohexen-1-one

The final step is the epoxidation of the now substituted enone. Both the Weitz-Scheffer and Corey-Chaykovsky reactions are applicable here.

  • Stereochemical Considerations: The presence of the methyl group at the α-position will influence the facial selectivity of the epoxidation. For Weitz-Scheffer epoxidations of substituted cyclohexenones, the stereochemical outcome can be complex and depends on the conformational preferences of the ring.[10]

  • Yield: The epoxidation of substituted enones is generally efficient, with yields often comparable to the unsubstituted parent compound.

G start Cyclohexanone step1 Step 1: α-Methylation start->step1 int1 2-Methylcyclohexanone step1->int1 step2 Step 2: α,β-Unsaturation int1->step2 int2 2-Methyl-2-cyclohexen-1-one step2->int2 step3 Step 3: Epoxidation int2->step3 product Target Molecule step3->product caption Workflow for Route 2.

Caption: Workflow for Route 2.

Route 3: Direct Epoxidation of 2-Methyl-2-cyclohexen-1-one

This is the most convergent and efficient route, provided the starting material, 2-methyl-2-cyclohexen-1-one, is readily available or can be synthesized efficiently.

Step 1: Synthesis of 2-Methyl-2-cyclohexen-1-one (if necessary)

If not commercially available, this key intermediate must be synthesized. Several methods exist beyond the one described in Route 2.[11]

Step 2: Epoxidation of 2-Methyl-2-cyclohexen-1-one

This is the sole transformation in this route. As discussed in Route 2, both Weitz-Scheffer and Corey-Chaykovsky epoxidations are suitable. The choice between them may depend on desired stereoselectivity, reagent availability, and scalability.

G start 2-Methyl-2-cyclohexen-1-one step1 Epoxidation (Weitz-Scheffer or Corey-Chaykovsky) start->step1 product Target Molecule step1->product caption Workflow for Route 3.

Caption: Workflow for Route 3.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1 (Epoxidation First)Route 2 (Methylation First)Route 3 (Direct Approach)
Number of Steps 231 (from enone)
Plausible Overall Yield Very Low (<10%)Moderate (30-50%)High (70-90%)
Key Challenge Poor chemoselectivity in the methylation step (epoxide opening).[8]Longer synthetic sequence.Availability of starting material.
Starting Material 2-Cyclohexen-1-oneCyclohexanone2-Methyl-2-cyclohexen-1-one
Advantages Fewest steps in theory.Avoids chemoselectivity issues; uses a very cheap starting material.Most convergent and efficient.
Disadvantages High likelihood of failure due to side reactions.More synthetic steps and purification stages.Relies on a more advanced/expensive starting material.

Experimental Protocols

Protocol 1: Weitz-Scheffer Epoxidation of 2-Cyclohexen-1-one (Route 1, Step 1)

This protocol is adapted from a similar epoxidation of 2-cyclohexenone.[2]

  • To a stirred solution of 2-cyclohexen-1-one (1.0 mmol) in 5.0 mL of 1,4-dioxane at room temperature, add cyclohexylidenebishydroperoxide (1.0 mmol).

  • Add 1.0 mL of 1.0 M aqueous potassium hydroxide (KOH) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 7-oxabicyclo[4.1.0]heptan-3-one. (Expected Yield: ~89%) [2]

Protocol 2: α-Methylation of Cyclohexanone (Route 2, Step 1)

This is a general protocol for ketone enolate alkylation.[9]

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) and cool to -78 °C.

  • Add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise and stir for 30 minutes at -78 °C to generate LDA.

  • Add a solution of cyclohexanone (1.0 mmol) in anhydrous THF (2 mL) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add methyl iodide (1.2 mmol) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify by distillation or flash chromatography to obtain 2-methylcyclohexanone. (Expected Yield: >80%)

Conclusion and Recommendation

A thorough analysis of the potential synthetic pathways reveals that Route 1 (Epoxidation followed by Methylation) is fundamentally flawed due to the high probability of an undesired epoxide ring-opening reaction by the ketone enolate intermediate.[8] This route is not recommended for a practical synthesis.

Route 2 (Methylation First) is a chemically sound and robust, albeit longer, pathway. It utilizes inexpensive starting materials and employs well-understood, reliable chemical transformations. This route offers a high degree of certainty for successfully synthesizing the target compound.

Route 3 (Direct Approach) is unequivocally the most efficient and highest-yielding approach. Its practicality is entirely dependent on the commercial availability and cost of the starting material, 2-methyl-2-cyclohexen-1-one. If this enone is accessible, Route 3 is the superior choice for both laboratory-scale and potential scale-up operations.

References

Sources

Safety & Regulatory Compliance

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